![molecular formula C14H23NO4 B6142103 2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-4-carboxylic acid CAS No. 1334146-45-0](/img/structure/B6142103.png)
2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-4-carboxylic acid is a chemical compound with the CAS Number: 1334146-45-0 . It has a molecular weight of 269.34 . The compound is also known for its IUPAC name, 2-(tert-butoxycarbonyl)octahydro-1H-isoindole-4-carboxylic acid .
Synthesis Analysis
The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-5-4-6-10(12(16)17)11(9)8-15/h9-11H,4-8H2,1-3H3,(H,16,17) . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
The BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Scientific Research Applications
Natural Neo Acids and Their Applications
Research has identified more than 260 naturally occurring neo fatty acids and their analogs and derivatives, demonstrating activities such as antioxidants, and anticancer, antimicrobial, and antibacterial agents. Some synthetic compounds containing tertiary butyl groups have also shown high biological activities. These compounds are considered good prospects for future chemical preparations in various industries, including cosmetic, agronomic, and pharmaceutical fields (Dembitsky, 2006).
Environmental Remediation
Carboxylic acids have been studied for their role in environmental remediation, particularly in the detoxification process mediated by carboxylic acids (CAs). CAs are highlighted as clean reagents that can facilitate the reduction of Cr(VI) to Cr(III), a process with significant potential for remediation of Cr(VI)-contaminated waters or sites. This suggests the relevance of neo carboxylic acid derivatives in environmental applications (Jiang et al., 2019).
Bioactive Compound Synthesis
The synthesis of bioactive compounds using carboxylic acids and their derivatives is another significant application area. Levulinic acid (LEV), a key biomass-derived chemical, has been identified for its potential in drug synthesis due to its carbonyl and carboxyl functional groups. LEV and its derivatives can be utilized to synthesize a variety of value-added chemicals, indicating the flexibility and unique applications of carboxylic acid derivatives in medicinal chemistry (Zhang et al., 2021).
Novel Carboxylic Acid Bioisosteres
The development of novel carboxylic acid bioisosteres for improved pharmacological profiles is a testament to the ongoing innovation in drug design. These bioisosteres aim to address the challenges associated with carboxylic acid-containing drugs, such as toxicity, reduced metabolic stability, or limited diffusion across biological membranes. The search for and application of these novel compounds highlight the importance of carboxylic acids in medicinal chemistry and their potential for creating more effective therapeutic agents (Horgan & O’Sullivan, 2021).
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-9-5-4-6-10(12(16)17)11(9)8-15/h9-11H,4-8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOZADCWRIFDFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


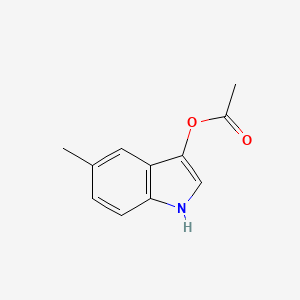
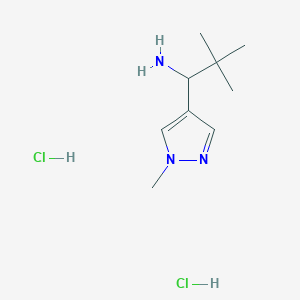
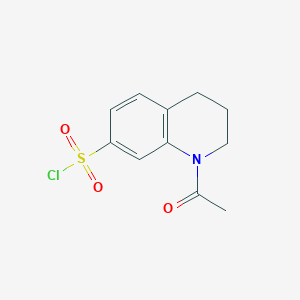
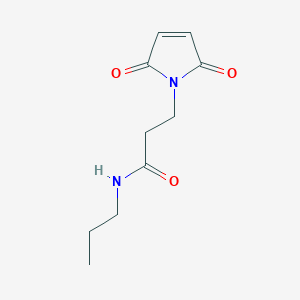
![6-azaspiro[4.5]decan-9-one, trifluoroacetic acid](/img/structure/B6142071.png)
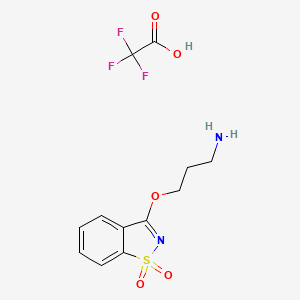

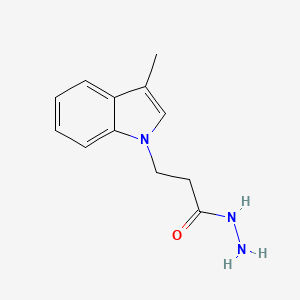
![2-[(tert-butoxy)carbonyl]-octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B6142106.png)
![6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid](/img/structure/B6142110.png)
![1-[2-(aminomethyl)phenoxy]-2-methylpropan-2-ol](/img/structure/B6142111.png)
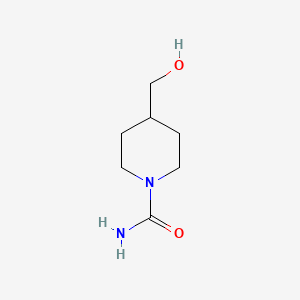
![2-[(4-methoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B6142117.png)